Methyl Myristate-d3
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Overview
Description
Methyl Myristate-d3 is a deuterated form of Methyl Myristate, a methyl ester of myristic acid. It is commonly used as a stable isotope-labeled compound in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Myristate-d3 can be synthesized through the esterification of myristic acid with deuterated methanol (CD3OD). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form myristic acid or other oxidized derivatives.
Reduction: It can be reduced to form myristyl alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Myristic acid.
Reduction: Myristyl alcohol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Scientific Research Applications
Methyl Myristate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Applied in the development of lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl Myristate-d3 involves its incorporation into biological systems where it can be metabolized similarly to non-deuterated methyl myristate. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies. The molecular targets and pathways involved include fatty acid metabolism and lipid biosynthesis pathways.
Comparison with Similar Compounds
- Methyl Laurate
- Methyl Palmitate
- Methyl Stearate
- Methyl Oleate
Comparison: Methyl Myristate-d3 is unique due to its deuterium labeling, which makes it particularly useful for analytical and tracing studies. Compared to other methyl esters like Methyl Laurate or Methyl Palmitate, this compound offers enhanced stability and precision in isotopic labeling experiments. Its applications in scientific research are more specialized, focusing on studies that require accurate tracking of metabolic processes.
Properties
CAS No. |
60670-33-9 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
245.421 |
IUPAC Name |
trideuteriomethyl tetradecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i2D3 |
InChI Key |
ZAZKJZBWRNNLDS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC |
Synonyms |
Myristic Acid Methyl Ester-d3; Emery 2214-d3; Metholeneat 2495-d3; Methyl Myristate-d3; Methyl n-Tetradecanoate-d3; Methyl Tetradecanoate-d3; NSC 5029-d3; Pastel M 14-d3; Pastell M 14-d3; Uniphat A50-d3 |
Origin of Product |
United States |
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